N(2)-(5'-phosphopyridoxyl)-L-lysine
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Overview
Description
N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.
Scientific Research Applications
1. Enzymatic Catalysis and Binding
N(2)-(5'-phosphopyridoxyl)-L-lysine plays a crucial role in enzymatic processes, particularly in enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. For example, lysine 2,3-aminomutase, a key enzyme in the conversion of L-lysine to L-beta-lysine, relies on the formation of a lysine-PLP aldimine for its catalytic activity. This interaction is vital for the enzyme's function, as demonstrated by the identification of lysine 346 as crucial for PLP binding and catalysis in this enzyme (Chen & Frey, 2001).
2. Structural Analysis and Characterization
Research has also focused on the synthesis, separation, and characterization of various pyridoxyl-lysine derivatives, including this compound. Such studies are essential for understanding the structure of coenzyme-binding sites in PLP-containing enzymes and have implications for identifying and analyzing enzyme-cofactor interactions (Forrey et al., 1971).
3. Role in Cellular Functions and Protein Synthesis
In the broader context of cellular biology, compounds like this compound are crucial in understanding the modification of specific amino acids in key proteins. For instance, the study of hypusine, a derivative of lysine, provides insights into the role of specific amino acid modifications in cellular proliferation and protein synthesis (Park, Wolff, & Folk, 1997).
Properties
Molecular Formula |
C14H24N3O7P |
---|---|
Molecular Weight |
377.33 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |
InChI Key |
GQMAOPRRHWJXFB-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@@H](CCCCN)C(=O)O)COP(=O)(O)O |
SMILES |
CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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